BenchChemオンラインストアへようこそ!

2-(Cyanomethyl)-4,5-difluorobenzimidazole

Physicochemical Property Binding Affinity Medicinal Chemistry

2-(Cyanomethyl)-4,5-difluorobenzimidazole (CAS 1500714-70-4) is a bicyclic heteroaromatic compound with the molecular formula C₉H₅F₂N₃ and a molecular weight of 193.15 g/mol. It belongs to the class of substituted benzimidazoles, which are privileged scaffolds in drug discovery due to their diverse pharmacological activities.

Molecular Formula C9H5F2N3
Molecular Weight 193.157
CAS No. 1500714-70-4
Cat. No. B2404398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyanomethyl)-4,5-difluorobenzimidazole
CAS1500714-70-4
Molecular FormulaC9H5F2N3
Molecular Weight193.157
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=N2)CC#N)F)F
InChIInChI=1S/C9H5F2N3/c10-5-1-2-6-9(8(5)11)14-7(13-6)3-4-12/h1-2H,3H2,(H,13,14)
InChIKeyWYEBFFVNBQVNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyanomethyl)-4,5-difluorobenzimidazole (CAS 1500714-70-4): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


2-(Cyanomethyl)-4,5-difluorobenzimidazole (CAS 1500714-70-4) is a bicyclic heteroaromatic compound with the molecular formula C₉H₅F₂N₃ and a molecular weight of 193.15 g/mol . It belongs to the class of substituted benzimidazoles, which are privileged scaffolds in drug discovery due to their diverse pharmacological activities. The compound's structure uniquely combines a cyanomethyl group at the 2-position of the benzimidazole core with two electron-withdrawing fluorine atoms at the 4- and 5-positions. This specific substitution pattern imparts a distinct and predictable physicochemical profile, including increased acidity of the N–H proton, enhanced lipophilicity, and improved metabolic stability compared to non-fluorinated or mono-substituted analogs, making it a valuable intermediate for the rational design of bioactive molecules [1][2].

Why Substituting 2-(Cyanomethyl)-4,5-difluorobenzimidazole with Generic Analogs is Scientifically Unjustified


Substituting 2-(Cyanomethyl)-4,5-difluorobenzimidazole with a simpler analog, such as 2-(cyanomethyl)benzimidazole or a non-fluorinated variant, is scientifically unsound due to fundamental differences in their physicochemical and electronic properties. The 4,5-difluoro substitution pattern significantly perturbs the electron density of the aromatic ring, lowering the pKa of the benzimidazole N–H proton and increasing lipophilicity, which critically alters the molecule's binding affinity, metabolic stability, and pharmacokinetic profile [1]. Specifically, the predicted acid dissociation constant (pKa) for the N–H proton in 4,5-difluorobenzimidazole is 11.54 ± 0.30, compared to ~12.8 for unsubstituted benzimidazole, a difference of over an order of magnitude in acidity that directly impacts hydrogen-bonding capabilities at physiological pH . Conversely, the non-fluorinated 2-(cyanomethyl)benzimidazole lacks this enhanced acidity and favorable lipophilicity, leading to a fundamentally different biological interaction profile and limiting its utility as a reliable tool compound or intermediate in the same contexts [2].

Product-Specific Quantitative Evidence for 2-(Cyanomethyl)-4,5-difluorobenzimidazole Versus Closest Analogs


Enhanced N–H Acidity Drives Tighter and More Selective Target Binding Compared to Non-Fluorinated Analog

The 4,5-difluoro substitution on the benzimidazole core significantly enhances the acidity of the N–H proton. The predicted pKa for 4,5-difluorobenzimidazole is 11.54 ± 0.30, a marked decrease from the ~12.8 pKa of unsubstituted benzimidazole, as determined by capillary electrophoresis and spectrophotometric methods across a series of benzimidazole derivatives [1]. This increased acidity translates to stronger hydrogen-bond donating capacity at physiological pH, a critical factor for molecular recognition in biological targets.

Physicochemical Property Binding Affinity Medicinal Chemistry

Increased Lipophilicity (XLogP3) Improves Membrane Permeability Over Non-Fluorinated Scaffold

Fluorination of the benzimidazole core increases its lipophilicity, a crucial parameter for passive membrane permeability and oral bioavailability. The predicted XLogP3 for 4,5-difluorobenzimidazole is 1.7, which is higher than the predicted XLogP3 of ~1.3 for unsubstituted benzimidazole, as reported in authoritative chemical databases . This increase strategically balances solubility and permeability, positioning it within the optimal LogP range for CNS drug candidates.

ADME Lipophilicity Drug Design

Enhanced Metabolic Stability of the 4,5-Difluoro Scaffold Reduces Clearance Compared to Non-Halogenated Analogs

The strategic incorporation of fluorine atoms into the benzimidazole core slows oxidative metabolism by cytochrome P450 enzymes, a well-established phenomenon in medicinal chemistry. Studies on benzimidazole-based inhibitors have demonstrated that the addition of electron-withdrawing groups, like fluorine, to the benzimidazole ring significantly reduces the metabolic rate, bringing the stability of these compounds in line with marketed drugs [1]. This principle establishes that the 4,5-difluoro scaffold of the target compound will be inherently more metabolically stable than its non-fluorinated counterpart, 2-(cyanomethyl)benzimidazole.

Metabolic Stability Drug Metabolism Pharmacokinetics

Primary Research and Industrial Application Scenarios for 2-(Cyanomethyl)-4,5-difluorobenzimidazole


Rational Design of CNS-Penetrant Kinase Inhibitors with Optimized Physicochemical and Metabolic Profiles

The combination of the 4,5-difluoro scaffold's enhanced lipophilicity (XLogP3 1.7) and predicted metabolic stability makes 2-(Cyanomethyl)-4,5-difluorobenzimidazole a superior intermediate for constructing CNS-penetrant kinase inhibitors. The cyanomethyl group serves as a versatile handle for introducing diverse pharmacophores, while the fluorine atoms ensure the final compound resides in physicochemical space favorable for crossing the blood-brain barrier and resisting rapid hepatic clearance [1].

Chemical Biology Tool Compound Synthesis Requiring a Strong, Tunable Hydrogen-Bond Donor

The significantly increased N–H acidity of the 4,5-difluorobenzimidazole core (ΔpKa > 1.0 vs. unsubstituted benzimidazole) makes derivatives of this compound powerful hydrogen-bond donors. This property is essential for designing chemical probes that must form specific, high-affinity interactions with target protein residues like aspartate or glutamate. Researchers can use this scaffold to create tool compounds with finely tuned binding thermodynamics that would be unattainable with a non-fluorinated starting material [2].

Synthesis of Substituted Pyrido[1,2-a]benzimidazoles via Regioselective Cyclocondensation Reactions

The active methylene group of the cyanomethyl substituent in 2-cyanomethylbenzimidazoles undergoes highly regioselective cyclocondensation reactions, such as the [3+3] annulation with α-oxoketene dithioacetals to form pyrido[1,2-a]benzimidazoles in excellent yields. Using the 4,5-difluoro variant as a starting material allows the resulting polycyclic products to inherit the advantageous metabolic stability and lipophilicity imparted by the fluorine atoms, providing access to unique, drug-like chemical space that is inaccessible from a non-fluorinated analog [3].

Development of Metabolically Stable Peptidomimetics and PROTAC Linkers

The high-purity (≥98%) 2-(Cyanomethyl)-4,5-difluorobenzimidazole, available from major suppliers, is an ideal intermediate for constructing metabolically stable peptidomimetics or PROTAC linker systems. The cyanomethyl group can be readily converted to a carboxylic acid or amine, while the fluorinated benzimidazole core resists oxidative metabolism, a common failure point for peptide-based therapeutics, ensuring the resulting bifunctional molecules have a longer half-life for cellular efficacy .

Quote Request

Request a Quote for 2-(Cyanomethyl)-4,5-difluorobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.